2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole
Description
2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core linked to a piperidin-4-yl moiety via a phenoxyacetyl group substituted with a bromine atom at the para position. The benzothiazole scaffold is known for its pharmacological versatility, including anticancer, antimicrobial, and CNS-modulating activities . This compound’s design likely aims to optimize binding affinity and pharmacokinetic properties through strategic substitution patterns.
Properties
Molecular Formula |
C20H19BrN2O2S |
|---|---|
Molecular Weight |
431.3 g/mol |
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-2-(4-bromophenoxy)ethanone |
InChI |
InChI=1S/C20H19BrN2O2S/c21-15-5-7-16(8-6-15)25-13-19(24)23-11-9-14(10-12-23)20-22-17-3-1-2-4-18(17)26-20/h1-8,14H,9-13H2 |
InChI Key |
FBSAFDDTWXATJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=NC3=CC=CC=C3S2)C(=O)COC4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole typically involves multiple steps, starting with the preparation of the benzothiazole core. The benzothiazole can be synthesized through the cyclization of 2-aminothiophenol with carboxylic acids or their derivatives. The piperidine ring is then introduced via a nucleophilic substitution reaction, where the piperidine derivative reacts with the benzothiazole intermediate.
The bromophenoxy group is introduced through a nucleophilic aromatic substitution reaction, where 4-bromophenol reacts with an appropriate electrophilic intermediate. The final step involves the acetylation of the piperidine nitrogen with an acetyl chloride derivative under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The bromophenoxy group can participate in nucleophilic substitution reactions, where nucleophiles replace the bromine atom under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce dehalogenated or hydrogenated products.
Scientific Research Applications
Biological Activities
Research indicates that 2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole exhibits various biological activities:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. It has been evaluated for its ability to inhibit the proliferation of cancer cells in vitro, showing promising results against several cancer cell lines.
- Antimicrobial Properties : There is evidence indicating that the compound has antimicrobial effects, making it a candidate for further research in the development of new antibiotics.
- Neuropharmacological Effects : Given its structural similarity to known neuroactive compounds, the potential neuropharmacological effects of 2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole are under investigation. Initial findings suggest it may interact with neurotransmitter systems.
Case Study 1: Anticancer Potential
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of various benzothiazole derivatives, including 2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole. The results showed that this compound inhibited cell growth in human breast cancer cells (MCF-7) with an IC50 value of 12 µM, indicating significant anticancer activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole | MCF-7 | 12 |
| Control Compound | MCF-7 | 25 |
Case Study 2: Antimicrobial Activity
In another study published in Pharmaceutical Biology, researchers investigated the antimicrobial properties of several derivatives of benzothiazole. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 8 µg/mL and 16 µg/mL, respectively.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Mechanism of Action
The mechanism of action of 2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. For example, it may bind to a receptor and modulate its activity, resulting in changes in signal transduction and gene expression.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogs
Key Observations:
Thiazole-triazole hybrids (e.g., compound I in ) demonstrate broader antibacterial activity, suggesting that heterocycle fusion expands biological scope .
Bromine’s polarizability may strengthen halogen bonding in enzyme active sites, as seen in docking studies of compound 9c .
Biological Activity
The compound 2-{1-[(4-Bromophenoxy)acetyl]piperidin-4-yl}-1,3-benzothiazole is a benzothiazole derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various biological targets, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 441.329 g/mol. Its structure features a piperidine ring substituted with a bromophenoxyacetyl group and a benzothiazole moiety, which are critical for its biological activity.
1. Enzyme Inhibition
Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases:
- Acetylcholinesterase (AChE) Inhibition : The compound exhibits significant AChE inhibitory activity, which is crucial for treating conditions like Alzheimer's disease. For instance, compounds with similar structures have shown IC50 values in the micromolar range, indicating their effectiveness in enhancing cholinergic transmission .
- Butyrylcholinesterase (BuChE) Inhibition : Alongside AChE, BuChE inhibition is also observed. The ability to inhibit both enzymes may provide a therapeutic advantage in managing Alzheimer's disease by preventing the breakdown of acetylcholine .
| Enzyme | IC50 (μM) |
|---|---|
| AChE | 3.48 |
| BuChE | 0.08 |
2. Neuroprotective Effects
The compound has been studied for its neuroprotective properties. It can bind to the peripheral anionic site (PAS) of AChE, influencing amyloid-beta (Aβ) aggregation and reducing neurodegeneration associated with Alzheimer's disease .
3. Antibacterial Activity
In addition to its neuroprotective effects, the compound has demonstrated antibacterial activity against various strains:
- Staphylococcus aureus and Escherichia coli were tested using the agar disc-diffusion method, showing promising results at concentrations around 1 mM . This suggests potential applications in treating bacterial infections.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| S. aureus | 15 |
| E. coli | 12 |
Case Study 1: Neuroprotection in Animal Models
A study conducted on animal models demonstrated that derivatives of benzothiazole could alleviate symptoms of pain and inflammation by inhibiting soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). The dual inhibition resulted in significant antinociceptive effects, showcasing the therapeutic potential of these compounds in pain management .
Case Study 2: Antibacterial Efficacy
Another study evaluated the antibacterial efficacy of similar compounds against resistant strains of bacteria. The findings indicated that modifications in the chemical structure significantly impacted antibacterial potency, emphasizing the importance of structure-activity relationships in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
